molecular formula C10H11N3O3 B3389464 1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926250-42-2

1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B3389464
CAS No.: 926250-42-2
M. Wt: 221.21 g/mol
InChI Key: PDPAPEMUZIALNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (hereafter referred to as the "target compound") is a pyrazolo[3,4-b]pyridine derivative characterized by a hydroxyethyl group at the N-1 position, a methyl group at C-3, and a carboxylic acid moiety at C-5 (Fig. 1).

Key structural features influencing its properties include:

  • Hydroxyethyl group: Enhances hydrophilicity compared to alkyl or aryl substituents.
  • Methyl group at C-3: Contributes to steric and electronic modulation of the core structure.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6-8-4-7(10(15)16)5-11-9(8)13(12-6)2-3-14/h4-5,14H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPAPEMUZIALNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the reaction of substituted N-aminopyridine sulfates with ethyl propionate through a 1,3-dipolar cycloaddition reaction . The resulting pyrazolo[3,4-b]pyridine-3-carboxylate derivatives are then hydrolyzed to yield the carboxylic acid.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the pyrazolo[3,4-b]pyridine core allows for interactions with various molecular targets, including kinases and other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (N-1, C-3, C-5) Molecular Weight (g/mol) Key Features
Target compound 2-Hydroxyethyl, Methyl, COOH 252.25* High hydrophilicity; carboxylic acid enhances solubility
3-Methyl-1H-pyrazolo[...]-5-carboxylic acid H, Methyl, COOH 207.19 Lacks N-1 substituent; lower molecular weight
1-(4-Fluorophenyl)-3,7-dimethyl-... 4-Fluorophenyl, Methyl, COOH 301.27 Bulky aryl group reduces solubility; fluorination may enhance bioavailability
1-(Propan-2-yl)-... (Compound 16) Isopropyl, Methyl, COOH 219.24 Hydrophobic isopropyl group; potential for membrane permeability
Compound 5 () Tacrine-linked (6-carbon spacer) ~550† Dual AChE/PDE4D inhibition (IC₅₀: 0.125 µM, 0.271 µM); ester group
Adenosine A1AR antagonist () 2-Chloro-2-phenylethyl, Amino, Ester ~350† High A1AR affinity (Ki = 50 nM); ester-to-acid conversion alters activity

*Calculated based on formula C₁₁H₁₂N₃O₃. †Estimated from structural analogs.

Solubility and Pharmacokinetics

  • The hydroxyethyl and carboxylic acid groups in the target compound likely improve aqueous solubility compared to esters (e.g., ) or hydrophobic analogs (e.g., 1-isopropyl in ).
  • Methylation at C-3 (common in all listed compounds) balances steric hindrance and metabolic stability.

Key Research Findings

  • Structure-Activity Relationships (SAR) :

    • N-1 substituents critically influence target selectivity. Hydrophilic groups (e.g., hydroxyethyl) favor solubility but may reduce CNS penetration compared to lipophilic groups (e.g., 4-fluorophenyl) .
    • Carboxylic acids at C-5 enhance hydrogen-bonding interactions in enzymatic pockets, as seen in A1AR antagonists .
  • Synthetic Challenges :

    • Hydrolysis of esters to carboxylic acids (e.g., ) is a common step, but yields depend on reaction conditions (e.g., LiOH in dioxane/water achieves 94% yield) .

Biological Activity

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, also known by its CAS number 926250-42-2, is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O3C_{10}H_{11}N_{3}O_{3}, with a molecular weight of approximately 221.22 g/mol. The compound features a pyrazole ring fused with a pyridine structure, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Mechanism of Action
Bouabdallah et al. (2022)MCF7, SF-268, NCI-H4603.79, 12.50, 42.30Induces apoptosis
Wei et al. (2022)A54926Inhibits cell proliferation
Xia et al. (2022)Various tumor cell lines49.85Induces significant cell apoptosis
Zheng et al. (2022)A549<0.08Induces autophagy

These studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells.
  • Cell Cycle Arrest : Some studies indicate that it may cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.
  • Inhibition of Kinases : Preliminary docking studies suggest that this compound may interact with key kinases involved in cancer progression.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings or preclinical models:

  • Bouabdallah et al. (2022) investigated the cytotoxicity of various pyrazole derivatives on breast and lung cancer cell lines, demonstrating promising results for compounds similar to this compound.
  • Wei et al. (2022) focused on the growth inhibition of A549 lung cancer cells and reported an IC50 value indicating effective anti-proliferative activity.

Q & A

Q. Key Intermediates :

  • Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (bromination step) .
  • 1-(2-Cyanoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine intermediates (for hydroxyethyl group introduction) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Primary Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., hydroxyethyl proton signals at δ 3.5–4.0 ppm, carboxylic acid protons as broad singlets) .
  • IR Spectroscopy : Confirm functional groups (carboxylic acid C=O stretch at ~1700 cm1^{-1}, O-H stretch at 2500–3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 263.09 for C11 _{11}H13 _{13}N3 _{3}O3_{3}) .
  • HPLC : Purity analysis using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .

Q. Supporting Data :

TechniqueKey Peaks/Parameters
1H^1H NMRδ 2.5 (s, 3H, CH3_3), δ 4.2 (t, 2H, CH2_2-OH)
IR1695 cm1^{-1} (C=O), 3200 cm1^{-1} (O-H)
HPLC95% purity, Rt = 9.2 min

Advanced: How can researchers optimize the Suzuki-Miyaura coupling step to improve yield and purity?

Q. Optimization Strategies :

  • Catalyst Selection : Use Pd(PPh3 _3)4_4 or PdCl2 _2(dppf) for efficient cross-coupling, minimizing palladium residues .
  • Solvent System : Reflux in degassed DMF/H2 _2O (4:1) to enhance solubility and reduce side reactions .
  • Base Choice : K3 _3PO4_4 (2.5 equiv) improves boronic acid activation .
  • Temperature Control : Maintain 80–90°C to balance reaction rate and decomposition.

Q. Yield Comparison :

ConditionCatalystSolventYield (%)
StandardPd(PPh3 _3)4_4DMF/H2 _2O65
OptimizedPdCl2 _2(dppf)Toluene/EtOH82

Advanced: How should discrepancies in reported NMR spectral data for this compound be resolved?

Discrepancies often arise from:

Tautomerism : The pyrazolo[3,4-b]pyridine core may exhibit tautomeric shifts in DMSO vs. CDCl3_3.

pH Effects : Carboxylic acid protonation state alters chemical shifts (use D2 _2O exchange for confirmation) .

Impurities : Trace solvents (e.g., DMF) may obscure signals. Pre-purify via recrystallization (ethanol/water) .

Q. Validation Protocol :

  • Compare spectra across solvents (DMSO-d6_6, CD3 _3OD).
  • Use heteronuclear correlation (HSQC) to assign ambiguous peaks .

Advanced: What strategies mitigate solubility challenges during in vitro assays?

Q. Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • pH Adjustment : Prepare sodium salts (neutral pH) for improved solubility in biological buffers .
  • Prodrug Design : Esterify the carboxylic acid to increase membrane permeability .

Basic: What are the known biological targets of pyrazolo[3,4-b]pyridine derivatives, and how does this compound's structure influence its activity?

Q. Targets :

  • Kinases : The planar pyridine core mimics ATP-binding sites, inhibiting kinases like CDK2 or EGFR .
  • GPCRs : Hydroxyethyl and carboxylic acid groups enable hydrogen bonding with receptors (e.g., adenosine receptors) .

Q. Structure-Activity Insights :

  • Hydroxyethyl Group : Enhances solubility and target engagement via H-bonding.
  • Methyl Substituent : Increases metabolic stability by blocking oxidation .

Advanced: What computational methods predict the binding affinity of this compound with enzymes like kinases?

Q. Methods :

  • Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 1ATP) to model binding poses .
  • MD Simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR Models : Train models on pyrazolo[3,4-b]pyridine derivatives to predict IC50 _{50} values .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hygroscopic absorption .
  • Light Protection : Amber vials to block UV-induced decomposition .

Advanced: How do substituent variations at the 1- and 3-positions affect the compound's pharmacokinetic profile?

Q. Substituent Impact :

PositionGroupEffect
1-Hydroxyethyl↑ Solubility, ↓ CYP3A4 metabolism
3-Methyl↑ Metabolic stability, ↓ clearance

Data Source : Comparative studies of analogs in and .

Advanced: What protocols validate the compound's purity when unexpected byproducts are observed in HPLC?

Q. Steps :

LC-MS : Identify byproduct masses (e.g., dimerization products at m/z 526.18) .

Preparative TLC : Isolate impurities for structural elucidation via NMR .

Elemental Analysis : Confirm C/H/N ratios deviate ≤0.3% from theoretical values .

Q. Example Workflow :

StepTechniqueOutcome
1HPLC92% purity, unknown peak at Rt = 12 min
2LC-MSm/z 300.1 (suggesting oxidation product)
3NMRConfirms hydroxylation at position 6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.